An In-depth Technical Guide to 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine (CAS: 138588-22-4)
An In-depth Technical Guide to 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine (CAS: 138588-22-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine (CAS: 138588-22-4) is a heterocyclic compound of significant interest in medicinal chemistry.[1] It serves as a crucial intermediate in the synthesis of a variety of bioactive molecules and has been investigated for a range of therapeutic applications, including as an antimicrobial, antifungal, and anti-inflammatory agent.[1] This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, synthesis, and known biological activities. While specific quantitative data for the parent compound is limited in publicly available literature, this guide summarizes data for closely related derivatives and discusses potential mechanisms of action based on isomeric analogs.
Chemical and Physical Properties
3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a solid at room temperature with a molecular weight of 178.21 g/mol and a molecular formula of C₇H₆N₄S.[1] It is characterized by the presence of a pyridine ring attached to a 1,2,4-thiadiazole core, with an amine group at the 5-position of the thiadiazole ring. The presence of these functional groups makes it a versatile building block for further chemical modifications.
| Property | Value | Source |
| CAS Number | 138588-22-4 | [1][2][3][4] |
| Molecular Formula | C₇H₆N₄S | [1] |
| Molecular Weight | 178.21 g/mol | [1] |
| Appearance | Solid | - |
| Storage Temperature | 2-8°C | - |
Synthesis
The synthesis of 3-(pyridin-2-yl)-1,2,4-thiadiazol-5-amine and its derivatives typically involves a convergent synthesis approach. A general and robust method is the cyclization of an amidine with an isothiocyanate.
Experimental Protocol: General Synthesis of Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines
A common synthetic route involves the reaction of a picolinimidamide hydrochloride with an isothiocyanate in the presence of a base. The following is a representative protocol adapted from the synthesis of related compounds.
Materials:
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Picolinimidamide hydrochloride
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Appropriately substituted pyridin-2-yl isothiocyanate
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Triethylamine (TEA) or other suitable base
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Dimethylformamide (DMF) or other suitable solvent
Procedure:
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To a solution of the desired pyridin-2-yl isothiocyanate in DMF, add picolinimidamide hydrochloride.
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Add triethylamine to the mixture and stir at room temperature.
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The reaction progress is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, the reaction mixture is typically poured into water, and the resulting precipitate is collected by filtration.
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The crude product is then purified by recrystallization or column chromatography to yield the desired 3-(pyridin-2-yl)-1,2,4-thiadiazol-5-amine derivative.
Caption: General workflow for the synthesis of 3-(pyridin-2-yl)-1,2,4-thiadiazol-5-amine derivatives.
Biological Activity and Potential Applications
Macrofilaricidal Activity
A series of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have been identified as novel macrofilaricidal compounds for the treatment of human filarial infections like onchocerciasis (river blindness) and lymphatic filariasis (elephantiasis).[5] These diseases affect millions worldwide, and current treatments primarily target the juvenile worms (microfilariae). The development of drugs that kill adult worms (macrofilaricides) is a critical need.
Studies on derivatives of the title compound have shown potent activity in reducing the motility of adult Onchocerca gutturosa worms ex vivo.[6]
| Compound Structure | Modification | Biological Activity |
| Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines | Various substitutions on the pyridine rings | Reduction of O. gutturosa adult worm motility |
Potential Anticancer Activity (based on isomeric studies)
The isomeric compound, 3-(pyridin-4-yl)-1,2,4-thiadiazol-5-amine, has been shown to interact with 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[7] PFKFB3 is a key regulator of glycolysis, a metabolic pathway often upregulated in cancer cells. By inhibiting PFKFB3, this isomer can disrupt the energy supply to cancer cells, leading to reduced proliferation.[7]
Furthermore, derivatives of the 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine scaffold have been identified as potent inhibitors of Bloom helicase (BLM).[8] BLM is a DNA repair enzyme, and its inhibition could potentiate the effects of DNA-damaging anticancer agents.[8]
While these findings are for a positional isomer, they suggest that 3-(pyridin-2-yl)-1,2,4-thiadiazol-5-amine and its derivatives warrant investigation for their potential anticancer properties.
Signaling Pathway of a Related Isomer: PFKFB3 Inhibition
The following diagram illustrates the proposed mechanism of action for the isomeric compound 3-(pyridin-4-yl)-1,2,4-thiadiazol-5-amine through the inhibition of PFKFB3. It is important to note that this pathway has not been confirmed for the pyridin-2-yl isomer.
Caption: Proposed signaling pathway of an isomeric compound via PFKFB3 inhibition.
Future Directions
3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine represents a promising scaffold for drug discovery. Future research should focus on:
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Quantitative Biological Evaluation: Detailed in vitro and in vivo studies are needed to quantify the biological activities of the parent compound against a range of targets, including filarial worms, cancer cell lines, and microbial strains.
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Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the title compound is crucial for its development as a therapeutic agent. Investigating its potential to inhibit PFKFB3, similar to its isomer, would be a logical starting point.
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the parent compound and subsequent biological testing will help in identifying more potent and selective derivatives.
Conclusion
3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound with demonstrated potential as a building block for the synthesis of novel therapeutic agents. While specific data on the parent compound is sparse, research on its derivatives and isomers highlights promising avenues for the development of new treatments for filarial diseases and potentially cancer. Further focused research on this specific molecule is warranted to fully explore its therapeutic potential.
References
- 1. 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine [myskinrecipes.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. 138588-22-4|3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine|BLD Pharm [fr.bldpharm.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buy 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine | 35115-35-6 [smolecule.com]
- 8. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
